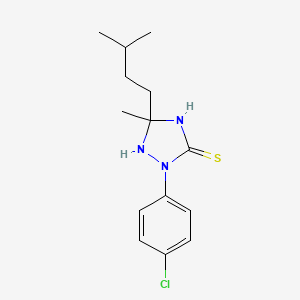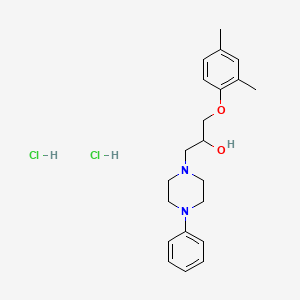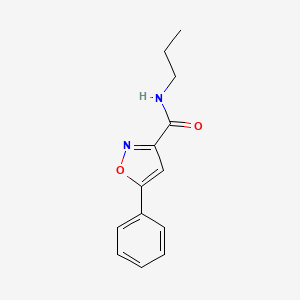![molecular formula C22H22F2N4O B5220539 1-(2,3-difluorobenzyl)-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5220539.png)
1-(2,3-difluorobenzyl)-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-difluorobenzyl)-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a piperidinecarboxamide derivative that has been shown to exhibit promising biological activities, making it a potential candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of 1-(2,3-difluorobenzyl)-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide involves the inhibition of specific enzymes. For example, the compound has been shown to inhibit PDE4, which is involved in the regulation of cyclic adenosine monophosphate (cAMP) levels. By inhibiting PDE4, the compound can increase cAMP levels, leading to various physiological effects.
Biochemical and Physiological Effects:
1-(2,3-difluorobenzyl)-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide has been shown to exhibit various biochemical and physiological effects. For example, the compound has been shown to exhibit anti-inflammatory and anti-asthmatic activities through its inhibition of PDE4. It has also been shown to exhibit vasodilatory effects through its inhibition of PDE5.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(2,3-difluorobenzyl)-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide in lab experiments is its potency and specificity. The compound has been shown to exhibit potent inhibitory activity against specific enzymes, making it a valuable tool for studying the physiological effects of these enzymes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving 1-(2,3-difluorobenzyl)-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide. One potential direction is the development of new drugs based on this compound. Another direction is the further investigation of its mechanism of action and physiological effects. Additionally, research could focus on the development of new synthetic methods for this compound to improve its yield and purity.
Métodos De Síntesis
The synthesis of 1-(2,3-difluorobenzyl)-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide involves several steps. The first step involves the reaction of 2,3-difluorobenzylamine with 3-(1H-pyrazol-1-yl)benzoic acid to form an intermediate product. This intermediate product is then reacted with piperidine-3-carboxylic acid to form the final product.
Aplicaciones Científicas De Investigación
1-(2,3-difluorobenzyl)-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit potent inhibitory activity against several enzymes, including phosphodiesterase 4 (PDE4) and phosphodiesterase 5 (PDE5).
Propiedades
IUPAC Name |
1-[(2,3-difluorophenyl)methyl]-N-(3-pyrazol-1-ylphenyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F2N4O/c23-20-9-1-5-16(21(20)24)14-27-11-3-6-17(15-27)22(29)26-18-7-2-8-19(13-18)28-12-4-10-25-28/h1-2,4-5,7-10,12-13,17H,3,6,11,14-15H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZMGFOZJLKOBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=C(C(=CC=C2)F)F)C(=O)NC3=CC(=CC=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-difluorobenzyl)-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-{N-[(2,4-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-4-methylbenzamide](/img/structure/B5220460.png)



![dimethyl 2-[(3-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5220484.png)
![(2-methoxyethyl)[2-(4-methoxyphenoxy)ethyl]amine](/img/structure/B5220491.png)
![1-[2-(9H-fluoren-2-yl)-2-oxoethyl]quinolinium bromide](/img/structure/B5220495.png)

![3-(3-chlorophenyl)-2-methyl-7-(4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5220510.png)
![1-(2-fluorobenzyl)-4-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane](/img/structure/B5220513.png)
![1-ethoxy-2-[3-(2-isopropoxyphenoxy)propoxy]benzene](/img/structure/B5220521.png)
![1-[3-(4-ethylphenoxy)propoxy]-3-methoxybenzene](/img/structure/B5220523.png)

![3-[(4-bromophenyl)amino]-2-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5220525.png)